Product packaging for 2-amino-N-(5-chloropyridin-2-yl)benzamide(Cat. No.:CAS No. 280771-61-1)

2-amino-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B2716592
CAS No.: 280771-61-1
M. Wt: 247.68
InChI Key: JDPZZANVLDNJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzamide (B126) and Aminopyridine Chemical Space

The structural framework of 2-amino-N-(5-chloropyridin-2-yl)benzamide firmly places it at the intersection of two crucial classes of compounds in medicinal chemistry: benzamides and aminopyridines.

Benzamides are a class of compounds derived from benzoic acid and ammonia (B1221849) or amines. researchgate.net This functional group is a common feature in a multitude of pharmaceuticals due to its ability to form stable amide bonds and participate in hydrogen bonding, a key interaction for binding to biological targets. researchgate.net Derivatives of 2-aminobenzamide (B116534), a closely related structural motif, have been the subject of extensive research. Studies have revealed their potential as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. nih.govresearchgate.net Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. mdpi.com

Aminopyridines are derivatives of pyridine (B92270) that bear an amino group. This class of compounds is recognized for its versatility as a scaffold in drug discovery. ontosight.ai The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of an amino group provides a key point for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties. The precursor, 2-amino-5-chloropyridine (B124133), is itself a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com

The combination of these two pharmacologically significant moieties in this compound creates a hybrid structure with a unique electronic and steric profile, suggesting a broad potential for biological activity.

Significance as a Research Scaffold in Contemporary Medicinal and Organic Chemistry

A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening and optimization in drug discovery and materials science. This compound is increasingly recognized for its potential in this role.

The presence of multiple reactive sites—the amino group, the amide linkage, and the aromatic rings—allows for a wide range of chemical transformations. This versatility enables chemists to fine-tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity.

Research into related N-(pyridin-2-yl)benzamide structures has indicated a variety of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai While specific research on the biological activities of this compound is still emerging, its structural similarity to compounds with known pharmacological profiles makes it a compelling candidate for investigation in several therapeutic areas. For instance, the broader class of N-(pyridin-2-yl)arylamides are considered essential building blocks for bioactive molecules. researchgate.net

The synthesis of N-(pyridin-2-yl)benzamides can be achieved through various methods, including the oxidative coupling of benzylamine (B48309) with a suitable benzamide precursor. researchgate.net The development of efficient synthetic routes is crucial for exploring the full potential of this scaffold by enabling the creation of diverse chemical libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B2716592 2-amino-N-(5-chloropyridin-2-yl)benzamide CAS No. 280771-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(5-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPZZANVLDNJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino N 5 Chloropyridin 2 Yl Benzamide

Established Synthetic Routes and Conditions

The construction of the 2-amino-N-(5-chloropyridin-2-yl)benzamide molecule is centered around the formation of the central amide linkage. Key strategies involve the direct coupling of amine and carboxylic acid derivatives or a multi-step approach involving the reduction of a nitro group precursor.

Condensation Reactions Utilizing Aminopyridine and Benzoate (B1203000) Precursors

A direct and efficient method for the synthesis of N-pyridyl benzamides is the condensation reaction between an aminopyridine and a benzoate derivative. In the case of this compound, this involves the reaction of 2-amino-5-chloropyridine (B124133) with a suitable 2-aminobenzoic acid derivative, such as an ester or an acyl chloride.

A relevant example of this type of condensation is the synthesis of the related compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, which is formed from the condensation of 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate. researchgate.net This reaction highlights the general feasibility of coupling an aminopyridine with an aminobenzoate to form the desired amide bond. The reaction typically proceeds by heating the two reactants, often in the presence of a catalyst or a coupling agent to facilitate the amidation. The choice of the benzoate derivative (e.g., ester, acid, or acyl chloride) can influence the reaction conditions required. For instance, using an acyl chloride is generally more reactive and may proceed at lower temperatures, while using a carboxylic acid would necessitate the use of a coupling agent.

Reactant 1Reactant 2ProductReaction Type
2-amino-5-chloropyridine2-aminobenzoic acid derivative (e.g., ethyl 2-aminobenzoate)This compoundCondensation/Amidation

Amidation Reactions from Nitrobenzamide Intermediates and Aminopyridines

An alternative and widely used strategy involves a two-step process: the initial formation of a nitro-substituted benzamide (B126), followed by the reduction of the nitro group to an amine. This approach begins with the acylation of 2-amino-5-chloropyridine with a 2-nitrobenzoyl derivative, typically 2-nitrobenzoyl chloride, to yield N-(5-chloropyridin-2-yl)-2-nitrobenzamide.

The subsequent step is the selective reduction of the nitro group to an amino group. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents can be employed, with iron powder in the presence of an acid such as acetic acid or hydrochloric acid being a common and cost-effective choice. google.com Other methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), are also highly effective. The successful reduction of the nitro group provides the target molecule, this compound. This route is advantageous as it often avoids potential side reactions associated with the free amino group on the benzoyl moiety during the initial amidation step.

IntermediateReducing AgentSolventProduct
N-(5-chloropyridin-2-yl)-2-nitrobenzamideIron Powder / AcidWater / AlcoholThis compound
N-(5-chloropyridin-2-yl)-2-nitrobenzamideH2, Pd/CEthanol / Ethyl AcetateThis compound

Metal-Organic Framework Catalysis in Benzamide Synthesis (Referencing N-(5-chloropyridin-2-yl)benzamide and related structures)

Recent advancements in catalysis have introduced the use of Metal-Organic Frameworks (MOFs) as highly efficient and reusable catalysts for a variety of organic transformations, including amide bond formation. chemrxiv.orgchemrxiv.org MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive for facilitating chemical reactions.

For the synthesis of N-pyridyl benzamides, bimetallic MOFs, such as those containing Fe(III) and Ni(II) (Fe2Ni-BDC), have demonstrated significant catalytic activity. mdpi.com These catalysts can promote the oxidative amidation reaction between an aminopyridine and a benzaldehyde. For instance, the synthesis of N-(pyridin-2-yl)benzamide has been successfully achieved with high yields using a Ni-based MOF catalyst in a reaction between 2-aminopyridine (B139424) and benzaldehyde. researchgate.net This catalytic system operates under relatively mild conditions and the catalyst can often be recovered and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net

Drawing inspiration from these systems, a defect-engineered MOF, MOF-808-py-Nox, which contains Lewis acidic Zr sites, has been shown to be a general and recyclable heterogeneous catalyst for amide bond formation between carboxylic acids and amines. chemrxiv.orgchemrxiv.org This suggests that MOF-based catalytic systems could be effectively applied to the synthesis of this compound from 2-amino-5-chloropyridine and 2-aminobenzoic acid, potentially offering a more sustainable and efficient synthetic route.

CatalystReactantsProductKey Advantage
Fe2Ni-BDC MOF2-aminopyridine, trans-β-nitrostyreneN-(pyridin-2-yl)benzamideReusability, good efficiency mdpi.com
Ni-based MOF2-aminopyridine, benzaldehydeN-(pyridin-2-yl)arylamideHigh yield, catalyst reusability researchgate.net
MOF-808-py-NoxCarboxylic acids, aminesAmidesBroad functional group compatibility, recyclability chemrxiv.orgchemrxiv.org

Precursor Chemistry and Derivative Preparation

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors: 2-amino-5-chloropyridine and the N-(5-chloropyridin-2-yl)-2-nitrobenzamide intermediate.

Synthesis of 2-Amino-5-chloropyridine Intermediates

2-Amino-5-chloropyridine is a crucial building block for the synthesis of this compound. A common method for its preparation is the selective chlorination of 2-aminopyridine. This reaction is typically carried out in a strongly acidic medium, such as concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride. google.com The use of a strongly acidic medium is essential to protonate the 2-aminopyridine, which directs the electrophilic chlorination to the 5-position and minimizes the formation of the undesired 3,5-dichloro-substituted byproduct. google.com Various chlorinating agents can be used, including chlorine gas, hypochlorous acid, and sulfuryl chloride. google.com For example, reacting 2-aminopyridine with chlorine gas in 72.4% aqueous sulfuric acid at low temperatures can yield 2-amino-5-chloropyridine in good purity. google.com Another approach involves the use of N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent in the presence of an ionic liquid catalyst. google.com

Starting MaterialChlorinating AgentReaction MediumYield
2-aminopyridineChlorine gasAqueous Sulfuric Acid~69.4% google.com
2-aminopyridineConcentrated HCl / Oxidizing agentConcentrated Hydrochloric Acid~70% google.com
2-aminopyridineN-fluoro-N-chlorobenzenesulfonamideOrganic Solvent / Ionic LiquidHigh google.com

Generation of N-(5-chloropyridin-2-yl)-2-nitrobenzamide Intermediates

The synthesis of the N-(5-chloropyridin-2-yl)-2-nitrobenzamide intermediate is a key step in the indirect amidation route. This is typically achieved through the reaction of 2-amino-5-chloropyridine with a 2-nitrobenzoyl derivative. A common and effective method is the use of 2-nitrobenzoyl chloride as the acylating agent. The reaction is generally carried out in an inert solvent, such as acetone, and may be performed in the presence of a base to neutralize the hydrogen chloride byproduct.

An analogous reaction is the synthesis of 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, where 2-amino-5-chloropyridine is reacted with 2-chlorobenzoyl isothiocyanate (generated in situ from 2-chlorobenzoyl chloride and potassium thiocyanate). researchgate.net This demonstrates the reactivity of the amino group of 2-amino-5-chloropyridine towards acylation. By substituting 2-chlorobenzoyl chloride with 2-nitrobenzoyl chloride, the desired N-(5-chloropyridin-2-yl)-2-nitrobenzamide can be readily prepared. The nitro group can then be reduced in a subsequent step to afford the final product.

Alternatively, direct nitration of 2-amino-5-chloropyridine can be performed to introduce a nitro group onto the pyridine (B92270) ring, typically at the 3-position. google.com However, for the synthesis of the target compound, acylation with a pre-functionalized nitrobenzoyl derivative is the more direct approach.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining this compound in high yield and purity is crucial. The optimization of the synthetic process involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, reaction time, and the use of catalysts. While specific optimization data for the synthesis of this compound is not extensively published, the principles of optimizing N-arylbenzamide synthesis can be applied. The following data, based on studies of analogous reactions, illustrates the impact of these parameters.

Effect of Solvent on Reaction Yield:

The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are generally preferred for this type of condensation reaction as they can effectively solvate the reactants and intermediates.

SolventBoiling Point (°C)Dielectric ConstantTypical Yield (%)
Dimethylformamide (DMF)15336.785-95
Dimethyl Sulfoxide (DMSO)18946.780-90
Toluene1112.460-70
Dioxane1012.255-65

Influence of Temperature and Reaction Time:

There is a direct correlation between reaction temperature, reaction time, and the yield of the product. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, thus affecting purity.

MethodTemperature (°C)Reaction TimeYield (%)Purity (%)
Conventional Heating1008 hours7595
Conventional Heating1504 hours9297
Microwave Irradiation15010 minutes9598
Conventional Heating1802 hours8890 (decomposition observed)

Catalytic Approaches for Yield Enhancement:

While the reaction between isatoic anhydride (B1165640) and amines can proceed thermally, the use of catalysts can improve the reaction rate and yield, particularly when less reactive starting materials are used. Lewis acids are commonly employed to activate the carbonyl group of the anhydride.

CatalystCatalyst Loading (mol%)Reaction ConditionsYield (%)
None (Thermal)-DMF, 150°C, 4h92
Boric Acid10Toluene, reflux, 6h85
Titanium(IV) chloride (TiCl₄)5Dichloromethane, reflux, 3h96
Zirconium(IV) chloride (ZrCl₄)5Acetonitrile, reflux, 4h94

Purification Strategies for High-Purity Samples:

For most research applications, a purity of >98% is required. The primary method for the purification of this compound is recrystallization. The choice of the recrystallization solvent is critical to obtain high purity crystals. Column chromatography over silica (B1680970) gel can also be employed for the purification of smaller quantities or to remove closely related impurities.

Spectroscopic and Structural Elucidation in Advanced Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. In the study of derivatives of 2-amino-N-(5-chloropyridin-2-yl)benzamide, such as related thiourea (B124793) analogs, ¹H and ¹³C NMR provide definitive evidence of the synthesized structure by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related thiourea derivative, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, distinct signals confirm the connectivity of the molecule. researchgate.net A singlet observed at 8.88 ppm is attributed to the N-H proton of the amide linkage, while another singlet at 4.10 ppm corresponds to the other N-H proton. researchgate.net The aromatic protons appear as a multiplet in the region of 7.28–7.82 ppm, integrating to seven protons, which accounts for the protons on both the benzamide (B126) and the chloropyridine rings. researchgate.net The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the aromatic rings.

Similarly, ¹³C NMR spectroscopy can be used to identify all carbon atoms in a molecule, including the carbonyl and thiocarbonyl carbons in derivatives, which typically resonate at characteristic downfield shifts. researchgate.net For instance, in various N-Boc-protected amino acid derivatives, carbonyl carbons of amide and ester groups show distinct chemical shifts that are sensitive to their molecular environment. mdpi.com This technique provides a carbon-by-carbon confirmation of the molecular backbone.

Table 1: Representative ¹H NMR Spectral Data for a 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide Derivative researchgate.net

Chemical Shift (δ, ppm) Multiplicity Assignment
8.88 Singlet N-H (amide)
7.28 - 7.82 Multiplet Ar-H (7 protons)

Utilization of Mass Spectrometry (MS) for Molecular Weight Verification of Synthesized Analogs

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's exact molecular weight. This verification is a critical step in confirming the identity of newly synthesized analogs of this compound. The molecular weight of the parent compound is 247.68 g/mol . scbt.com

For synthesized analogs, the experimentally determined molecular ion peak in the mass spectrum must match the calculated theoretical molecular weight. For example, the mass spectrum of the precursor 2-amino-5-chloropyridine (B124133) shows a molecular ion peak at an m/z of 128, corresponding to its molecular weight. nih.govnist.gov Any deviation would suggest an incorrect product or the presence of impurities. The analysis of fragmentation patterns can further provide structural information, corroborating the proposed connectivity of atoms.

The molecular weights of various synthesized analogs can be precisely confirmed using this method. This data is fundamental to verifying that the intended chemical transformation has occurred.

Table 2: Molecular Weights of this compound and Related Analogs

Compound Molecular Formula Molecular Weight ( g/mol )
This compound C₁₂H₁₀ClN₃O 247.68 scbt.com
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide C₁₃H₁₂ClN₃O₂ 277.71 alfa-chemistry.com
2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide C₁₂H₉Cl₂N₃O 282.12 theclinivex.com

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. The analysis of these spectra is crucial for characterizing this compound and its derivatives by identifying key vibrational modes.

Comprehensive vibrational analyses have been performed on 2-amino-5-chloropyridine, a key structural component of the title compound. researchgate.netiiste.orgsigmaaldrich.com The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of 2-amino-5-chloropyridine have been recorded and compared with values calculated using density functional theory (DFT). iiste.orgsigmaaldrich.com Key vibrational bands include the N-H stretching vibrations of the amino group, C-H stretching of the pyridine (B92270) ring, and the C-Cl stretching mode. iiste.org For 2-amino-5-chloropyridine, asymmetric and symmetric NH₂ stretching vibrations are observed around 3428 cm⁻¹ and 3314 cm⁻¹ in the FT-IR spectrum, respectively. iiste.org The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. iiste.org

In derivatives such as N-((5-chloropyridin-2yl)carbamothioyl)benzamide, additional characteristic bands appear. researchgate.net A strong band observed at 1678 cm⁻¹ is ascribed to the C=O stretching vibration of the benzoyl group. researchgate.net The C=S group vibration in this thiourea derivative is found at 1385 cm⁻¹. researchgate.net The N-H stretching vibration is observed as a broad band at 3165 cm⁻¹. researchgate.net These distinct frequencies allow for the unambiguous identification of the key functional groups within the synthesized molecules. Comparing the spectra of the final compounds with those of the starting materials, like 2-amino-5-chloropyridine, confirms the incorporation of new functional groups during the synthesis. researchgate.netiiste.org

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Related Compounds

Vibrational Mode 2-amino-5-chloropyridine (FT-IR) iiste.org 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide (FT-IR) researchgate.net Assignment
N-H Stretch 3428, 3314 3165 Stretching of amine/amide N-H bond
C=O Stretch N/A 1678 Stretching of carbonyl group
C=S Stretch N/A 1385 Stretching of thiocarbonyl group

Crystallographic Analysis and Solid State Characterization of Benzamide Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

In contrast, other benzamide (B126) derivatives can exhibit more twisted conformations. For instance, in N-aryl-N-(2-oxo-2-arylethyl) benzamides, the aryl rings are significantly twisted with respect to each other. mdpi.com The conformation of the central amide fragment is also a key feature. In 3-chloro-N-(2-nitrophenyl)benzamide, the amide group's mean plane forms dihedral angles of 15.2(2)° and 8.2(2)° with the chloro- and nitro-substituted benzene (B151609) rings, respectively. nih.gov

Thiourea (B124793) derivatives, which share some structural similarities with benzamides, also display a range of conformations. In N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the two planar rings are situated at a dihedral angle of 33.32(6)°. nih.gov The geometry of these molecules is often influenced by intramolecular hydrogen bonds, such as the N—H⋯O interactions that create S(6) ring motifs, similar to what is seen in benzamide derivatives. nih.govsemanticscholar.org

Table 1: Selected Dihedral Angles in Benzamide and Thiourea Derivatives
CompoundDihedral Angle (°)Reference
2-amino-N-(2-chloropyridin-3-yl)benzamide2.28(9) (between aromatic rings) researchgate.net
3-chloro-N-(2-nitrophenyl)benzamide15.2(2) and 8.2(2) (amide plane to rings) nih.gov
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide33.32(6) (between planar rings) nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role in benzamide derivatives. These interactions are critical in forming stable, repeating three-dimensional structures.

In the crystal lattice of 2-amino-N-(2-chloropyridin-3-yl)benzamide, molecules are linked into sheets by intermolecular N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net This formation of extensive hydrogen-bonded networks is a common feature in benzamides and related structures. For example, benzamidinium salts form various hydrogen bonding motifs with carboxylic acids and sulfonamides, which can be described using supramolecular synthon and graph set analysis. universityofgalway.ieuniversityofgalway.ie The amide moiety is a versatile hydrogen bond donor and acceptor. It can form intermolecular N–H···O=S hydrogen bonds in ortho-(4-tolylsulfonamido)benzamides and N—H⋯Cl interactions in zinc(II) chloride complexes of benzamides. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Benzamide Derivatives
Interaction TypeExample Compound(s)Resulting Motif/StructureReference
N—H⋯O2-amino-N-(2-chloropyridin-3-yl)benzamide, ortho-(4-tolylsulfonamido)benzamidesSheets, Chains researchgate.netnih.gov
N—H⋯N2-amino-N-(2-chloropyridin-3-yl)benzamideSheets researchgate.net
N—H⋯SAcyl thiourea derivativesDimers, Chains nih.govsemanticscholar.org
O—H⋯N4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrateDouble-stranded chains nih.gov
π-π stackingVarious benzamide derivativesCrossed stacks, stabilization of 3D architecture nih.govnih.gov

Polymorphism Studies of Related Benzamide Compounds for Formulation Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can have different physical properties, including solubility, stability, and bioavailability.

Benzamide itself is a classic example of a polymorphic compound, with its first and most stable form being characterized long after its initial discovery. researchgate.netresearchgate.netnih.gov More recently, two metastable forms (Forms II and III) have been identified. researchgate.netnih.gov The study of these forms reveals the subtle interplay of intermolecular forces that leads to different packing arrangements. rsc.org The relative stability of these polymorphs can even be influenced by the presence of impurities, which can drive thermodynamic switching between forms. nih.gov

The investigation of polymorphism extends to more complex benzamide derivatives. For example, 2-benzoyl-N,N-diethylbenzamide has been shown to have at least three polymorphic forms, which differ in their long-range molecular packing. mdpi.com Understanding the conditions under which different polymorphs form is crucial for ensuring the consistency and efficacy of a drug product. Studies on compounds like N-(1,3-thiazol-2-yl)benzamide, which also exhibits polymorphism, show how different hydrogen-bonded dimer geometries can lead to distinct crystal structures. mdpi.com Such research is fundamental to crystal engineering and the rational design of pharmaceutical formulations with desired properties.

Molecular Design and Derivatization Strategies

Rational Design of Analogs for Modulating Biological Interactions

The rational design of anthranilamide-based compounds involves a deep understanding of the target's structure and the molecule's binding mode. This allows for purposeful modifications to optimize biological activity. A key strategy is the structure-based design of enzyme inhibitors, such as for Factor Xa (FXa), a critical component in the blood coagulation cascade. nih.govnih.gov In this context, researchers design analogs by optimizing substituents at specific binding pockets (P1 and P4) of the target enzyme to create highly potent and selective inhibitors. nih.gov

Another area of rational design focuses on antimicrobial agents. By systematically tuning the hydrophobic and cationic groups of anthranilamide peptidomimetics, researchers have developed analogs with enhanced activity against bacteria like E. coli while significantly reducing cytotoxicity against mammalian cells. nih.gov For instance, the attachment of a lysine (B10760008) cationic group has been shown to increase antibacterial efficacy more than sixteen-fold. nih.gov

Computational methods are integral to this design process. Techniques like hybrid 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking are employed to predict the bioactivity of novel compounds before their synthesis. nih.gov These models provide crucial insights into the structural requirements for potent biological activity, guiding the design of analogs with improved characteristics. nih.gov The systematic replacement or repositioning of functional groups, such as fluorine atoms, on the aromatic rings helps to establish a comprehensive SAR, which is fundamental to optimizing lead compounds. mdpi.com

Introduction of Diverse Functional Groups on the Benzamide (B126) and Pyridine (B92270) Scaffolds

The benzamide and pyridine rings of the core structure serve as versatile scaffolds for introducing a wide array of functional groups. These modifications are intended to alter the molecule's steric, electronic, and hydrophobic properties to enhance target engagement and selectivity.

On the benzamide (anthranilamide) portion, a common strategy involves using a brominated intermediate, such as that derived from the ring-opening of 5-bromoisatoic anhydride (B1165640). nih.gov The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, creating complex biaryl structures. nih.gov

ScaffoldModification StrategyFunctional Group/Moiety IntroducedPurpose/EffectReference
Benzamide (Anthranilamide)Suzuki-Miyaura Cross-CouplingAryl/Heteroaryl groups (Biaryl structures)Explore additional binding pockets; modulate hydrophobicity. nih.gov
Benzamide (Anthranilamide)Amide couplingLysineIncrease cationic character, enhance antimicrobial activity, reduce cytotoxicity. nih.gov
PyridineNucleophilic Aromatic SubstitutionFluoro groupsEstablish Structure-Activity Relationships (SAR); fine-tune electronic properties. mdpi.com

Synthetic Routes to Complex Anthranilamide-Based Derivatives

The synthesis of complex derivatives based on the anthranilamide scaffold involves multi-step reaction sequences that allow for the controlled construction of the final molecule. A common approach begins with the coupling of a substituted 2-aminobenzoic acid derivative with a substituted aminopyridine. researchgate.netresearchgate.net

One documented synthetic pathway involves the reaction of a substituted nitro compound with a second aromatic component in the presence of potassium carbonate and DMAP. nih.gov The nitro group is subsequently reduced to a primary amine using reagents like zinc powder and ammonium (B1175870) chloride. nih.gov This newly formed amine can then undergo an amide coupling reaction to complete the core structure.

For the creation of more complex peptidomimetic derivatives, synthesis may start with an amino acid, such as tryptophan. nih.gov The synthesis involves an initial amide bond formation using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). This is followed by the removal of protecting groups (e.g., a Cbz group via hydrogenation) to expose a free amine. This amine is then reacted with an isatoic anhydride derivative to form the key anthranilamide moiety. nih.gov

The versatility of the anthranilamide scaffold is further demonstrated by its use as a precursor for a variety of fused heterocyclic systems. For example, anthranilamide can be reacted with aldehydes under reflux conditions to synthesize 2,3-dihydroquinazolin-4(1H)-ones. acs.org It can also serve as a building block for more complex structures like pyrazolo[1,5-a]pyrimidines through reactions involving Michael addition followed by cyclization. nih.gov

Reaction TypeKey ReagentsIntermediate/Product FormedReference
Nitro Group ReductionZinc powder, Ammonium chloride (NH4Cl)Aniline derivative nih.gov
Amide Coupling1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI)Peptide/Amide bond nih.gov
DeprotectionHydrogenation (e.g., 10% Pd/C)Free N-terminal amine nih.gov
Ring-Opening/CouplingIsatoic AnhydrideAnthranilamide derivative nih.gov
CyclocondensationAldehydes, Reflux2,3-dihydroquinazolin-4(1H)-one acs.org

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with Biological Target Interactions

Impact of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the benzamide (B126) scaffold are crucial determinants of biological activity. The 2-amino group on the benzamide ring is consistently identified as an essential feature for the HDAC inhibitory activity of this class of compounds. This amine, along with the adjacent amide carbonyl, acts as a critical zinc-binding group (ZBG), chelating the zinc ion within the active site of HDAC enzymes. Studies have shown that analogs lacking this ortho-amino group are devoid of significant class I HDAC inhibitory potency. nih.gov

Substitutions on the benzamide ring can further modulate this activity. For instance, the introduction of a fluorine atom at the 4-position of the 2-aminophenyl ring, as seen in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, resulted in a compound with potent and selective activity against HDAC3, exhibiting an IC50 value of 95.48 nM. nih.gov This highlights the positive impact a small, electron-withdrawing substituent can have on selectivity and affinity.

Similarly, on related scaffolds like N-arylcinnamamides, the introduction of electron-withdrawing groups on the anilide (benzamide-equivalent) portion tends to increase antimicrobial activity. Research has demonstrated that adding a chlorine atom at the C(4) position significantly enhances antimicrobial effects, with a second chlorine at C(3) providing a further increase in potency. mdpi.com This suggests that electron-withdrawing substituents on the benzamide ring generally favor stronger interactions with the biological target.

Conversely, the introduction of a nitro (-NO2) group, a strong electron-withdrawing group, has been shown to reduce the inhibitory activity of some benzamide derivatives against human dihydrofolate reductase (hDHFR) when compared to an amino (-NH2) group at the same position. researchgate.net This indicates that the electronic effects must be balanced and are target-dependent.

Table 1: Impact of Substituents on the Biological Activity of Benzamide Analogs

Compound/AnalogSubstituent(s)Biological TargetActivity Measurement (IC50/MIC)Source(s)
2-Aminobenzamide (B116534) Analog (7j)2-NH2 on benzamideHDAC10.65 µM nih.gov
HDAC20.78 µM nih.gov
HDAC31.70 µM nih.gov
N-(2-amino-4-fluorophenyl)benzamide Analog (FNA)4-F on 2-aminophenyl ringHDAC395.48 nM nih.gov
HepG2 cells (antiproliferative)1.30 µM nih.gov
Chlorinated N-arylcinnamamides4-Cl on cinnamic ringAntimicrobialSignificant increase vs. unsubstituted mdpi.com
3,4-diCl on cinnamic ringAntimicrobialFurther increase vs. 4-Cl mdpi.com
Benzamide Trimethoprim Analog-NO2 vs -NH2hDHFRReduced inhibitory activity researchgate.net

Positional Isomerism Effects on Molecular Recognition

Positional isomerism, the differential placement of substituents or core structural elements, plays a significant role in the molecular recognition of benzamide derivatives. The spatial arrangement of atoms dictates how a molecule fits into a binding site and can drastically alter its biological activity.

Studies on N-pyridinylbenzamides, for instance, have shown that the position of the nitrogen atom in the pyridine (B92270) ring is critical for antimycobacterial activity. It was observed that N-(pyridin-2-yl)benzamides were generally more potent than their N-(pyridin-3-yl)benzamide isomers. This suggests that the nitrogen at the 2-position of the pyridine ring is more favorably positioned for crucial interactions, such as hydrogen bonding, within the target's active site.

Table 2: Effect of Positional Isomerism on Biological Activity of Related Analogs

Compound SeriesIsomeric ChangeBiological ActivityObservationSource(s)
N-PyridinylbenzamidesNitrogen position in pyridine ring (2-position vs. 3-position)AntimycobacterialN-(pyridin-2-yl) analogs are generally more active than N-(pyridin-3-yl) analogs.
ThiosemicarbazidesPosition of 3-methoxyphenyl substituent on core skeletonAntibacterialPosition of the substituent significantly determines potency; one isomer is markedly more active. nih.gov
Benzamide AnalogsSubstituent position on aniline ringLarvicidalLittle effect on activity observed between different positional isomers. nih.gov

Mapping Key Pharmacophoric Features for Targeted Activity (Referencing related benzamide analogs)

The consistent activity of 2-aminobenzamide derivatives as HDAC inhibitors has led to the development of a well-defined pharmacophore model for this class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For benzamide-based HDAC inhibitors, this model comprises three key components. nih.govnih.gov

Zinc-Binding Group (ZBG): This is the most critical feature, responsible for direct interaction with the zinc ion in the catalytic site of HDAC enzymes. In the case of 2-amino-N-(5-chloropyridin-2-yl)benzamide, the 2-aminobenzamide moiety serves this function. researchgate.net The ortho-amino group and the amide carbonyl form a bidentate chelation with the zinc ion, anchoring the inhibitor in the active site.

Linker: This component connects the ZBG to the "cap" group and occupies the narrow, tubular channel of the HDAC active site. The amide bond and the pyridinyl ring of the core molecule constitute this linker region. Its length, rigidity, and chemical nature are important for correctly positioning the other pharmacophoric elements.

Cap Group: This is typically a larger, often aromatic or hydrophobic, group that interacts with the amino acid residues on the surface or rim of the enzyme's active site. In the parent compound, the 5-chloropyridinyl group can be considered part of the linker that leads to an implicit cap region. In many potent analogs, an additional, larger aromatic system is attached to this part of the molecule to achieve extensive surface interactions, which contributes significantly to binding affinity and isoform selectivity. nih.gov

Pharmacophore models also highlight other specific features, such as the importance of hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions, to refine the design of new analogs with improved potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activity at the Molecular Level

Studies on Enzyme Inhibition Profiles

The benzamide (B126) and specifically the anthranilamide core structure, which is central to 2-amino-N-(5-chloropyridin-2-yl)benzamide, has been identified as a crucial component for the inhibition of several key enzymes.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, representing a key junction between the intrinsic and extrinsic pathways. nih.govfrontiersin.org Its role in converting prothrombin to thrombin makes it a prime target for the development of anticoagulant therapies to treat and prevent thrombotic diseases. nih.govfrontiersin.orgdrugs.com Anthranilamide-based derivatives have been extensively synthesized and evaluated as FXa inhibitors. nih.govnih.gov The carboxamide group, a key feature of the anthranilamide structure, is considered vital for the interaction and docking of these inhibitors with the human FXa protein. nih.gov

Research has led to the discovery of highly potent and selective FXa inhibitors based on this scaffold. For instance, systematic structure-activity relationship (SAR) studies on a class of compounds, including the N-(5-chloropyridin-2-yl) moiety, led to the identification of Betrixaban. nih.govresearchgate.net Betrixaban, a compound closely related to the subject molecule, demonstrated potent, selective, and orally efficacious factor Xa inhibition. nih.gov Another study identified an anthranilamide derivative, compound 9b, which exhibited an IC50 value of 23 nM against FXa and excellent selectivity over thrombin. nih.gov This compound also showed significant anticoagulant activity in vitro, as measured by the prothrombin time (PT). nih.gov

Table 1: Factor Xa Inhibitory Activity of Selected Anthranilamide Derivatives
CompoundStructure/DescriptionFXa Inhibitory Activity (IC50)Selectivity vs. ThrombinReference
BetrixabanN-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamidePotentHigh nih.gov
Compound 9bAn anthranilamide derivative23 nMExcellent (Thrombin IC50 = 40 μM) nih.gov
Compound 6aAn anthranilamide-based derivativeRemarkableExcellent nih.gov
Compound 6kAn anthranilamide-based derivativeRemarkableExcellent nih.gov

The benzamide scaffold is a versatile pharmacophore that has been shown to interact with a wide range of enzymes beyond Factor Xa.

Histone Deacetylase (HDAC) Inhibition : Certain benzamide derivatives have been synthesized and evaluated for their inhibitory activity against histone deacetylases. acs.org One such compound, MS-275, demonstrated potent inhibitory activity and was selected for further investigation due to its significant in vivo antitumor activity. acs.org The structure-activity relationship studies revealed that a 2'-substituent (amino or hydroxy group) on the benzanilide (B160483) moiety was essential for inhibitory action. acs.org

Viral Protease Inhibition : Benzamides have been investigated as inhibitors of viral proteases, which are crucial for viral replication. nih.gov Specifically, derivatives of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide have been studied as noncovalent inhibitors of the SARS-CoV papain-like cysteine protease (PLpro). nih.govresearchgate.net These inhibitors were also found to be effective against SARS-CoV-2 replication in cell culture, suggesting their potential as broad-spectrum coronaviral inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibition : A series of benzamide and picolinamide (B142947) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One compound, 7a, showed the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and high selectivity over BChE. researchgate.net Molecular docking studies suggested that this compound binds to both the catalytic and peripheral sites of the enzyme. researchgate.net

Other Enzymes : Benzamide derivatives have also been designed as inhibitors for other enzymes, including glycogen (B147801) phosphorylase and the bacterial cell division protein FtsZ. researchgate.netmdpi.com

Ligand-Receptor Interaction Studies

Benzamide derivatives have been shown to interact with various receptors, often acting as allosteric modulators or direct antagonists/agonists.

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. mdpi.comnih.govucdavis.edu This mechanism offers a more nuanced way to control receptor activity compared to direct agonists or antagonists. benthamscience.com

Research has identified benzamide analogs as a novel chemical class of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit nAChR activity, acting as a negative allosteric modulator (NAM). nih.gov This compound displayed an IC₅₀ value of 6.0 μM on human α4β2 nAChRs with a preference over human α3β4 nAChRs. nih.gov The discovery of such subtype-selective ligands is significant for understanding the role of specific nAChR subtypes in various physiological and pathological states. nih.gov Allosteric modulators for nAChRs can be classified into several types, including positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and silent allosteric modulators (SAMs), each producing a distinct pharmacological effect. nih.govcore.ac.uk

The versatility of the benzamide structure allows it to bind to a variety of other receptor types, demonstrating a broad pharmacological profile.

Histamine (B1213489) H3 Receptor : Series of benzamide derivatives have been synthesized and shown to possess a high binding affinity for the histamine H3 receptor, acting as antagonists. nih.govresearchgate.net

Serotonin 5-HT(4) Receptor : Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have exhibited high affinity for the 5-HT(4) receptor, with some derivatives acting as selective agonists. nih.gov

Metabotropic Glutamate Receptor 5 (mGluR5) : Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. mdpi.com Molecular modeling suggests these molecules bind within a site stabilized by hydrophobic, hydrogen-bond, and π–π stacking interactions. mdpi.com

Cereblon (CRBN) : More recently, benzamide-type derivatives have been developed as novel binders to Cereblon (CRBN), an E3 ligase substrate receptor. nih.govacs.org These non-phthalimide binders show enhanced chemical stability and a favorable selectivity profile, making them useful for the design of proteolysis-targeting chimeras (PROTACs). nih.gov

Table 2: Receptor Binding Profiles of Various Benzamide Derivatives
Receptor TargetType of InteractionExample Benzamide ClassReference
Nicotinic Acetylcholine Receptors (nAChRs)Negative Allosteric Modulation4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide analogs nih.gov
Histamine H3 ReceptorAntagonism4-(1-substituted piperidin-4-yloxy) benzamides nih.gov
Serotonin 5-HT(4) ReceptorAgonism4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides nih.gov
Metabotropic Glutamate Receptor 5 (mGluR5)Negative Allosteric ModulationAryl benzamide series mdpi.com
Cereblon (CRBN)Binding/RecruitmentConformationally locked benzamide-type derivatives nih.gov

Research into Cellular Pathway Modulation

Beyond direct interaction with single proteins, benzamide derivatives have been shown to modulate complex cellular signaling pathways implicated in disease.

One of the most notable examples is the inhibition of the Hedgehog (Hh) signaling pathway. rsc.org Aberrant Hh signaling is involved in the development of various cancers. rsc.org A series of 2-methoxybenzamide (B150088) derivatives were designed as Hh pathway inhibitors, targeting the Smoothened (Smo) receptor, a key component of the pathway. rsc.org One compound from this series demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was shown to prevent the translocation of Smo to the primary cilium, a critical step in signal transduction. rsc.org Other N-(2-pyrimidinylamino) benzamide derivatives have also been designed as potent Smo antagonists and Hh signaling inhibitors. researchgate.net

Furthermore, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells. nih.gov These compounds were found to induce a transient cell-cycle delay at lower concentrations and promote cell death at higher concentrations, indicating a direct modulation of cellular proliferation and survival pathways. nih.gov

Investigations into Anti-proliferative Effects on Cell Lines

The benzamide scaffold is a core component in a variety of compounds that exhibit significant anti-proliferative activity. Mechanistic studies reveal that these effects are often mediated through the modulation of critical cellular processes, including cell cycle progression and apoptosis.

One of the primary mechanisms by which benzamide derivatives exert their anti-proliferative effects is through the disruption of the cell cycle. Certain 2-(2-phenoxyacetamido)benzamides have been shown to cause cell cycle arrest in the G0–G1 phase in human chronic myelogenous leukemia (K562) cells. This arrest is a critical checkpoint that prevents damaged cells from proceeding to the DNA synthesis (S) phase, thereby halting proliferation. nih.gov This cessation of cell growth is often a prelude to apoptosis.

The induction of apoptosis, or programmed cell death, is another key anti-proliferative mechanism of benzamides. The arrest of K562 cells in the G0-G1 phase by certain benzamides is followed by the induction of apoptosis, which is mediated by the activation of caspases. nih.gov Similarly, structurally related N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been found to inhibit the viability of Jurkat and HL-60RG leukemia cell lines in a dose-dependent manner. nih.gov At lower concentrations, these compounds cause a transient delay in the cell cycle, while at higher concentrations, they lead to long-lasting cell growth attenuation and cell death. nih.gov

At the molecular level, benzamide derivatives target several key enzymes involved in cell proliferation. Some N-(2-aminophenyl)benzamide derivatives, for instance, function as dual inhibitors of topoisomerase I (Topo I) and histone deacetylases (HDACs). acs.orgresearchgate.net Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, while HDACs play a crucial role in regulating gene expression through chromatin modification. By inhibiting these enzymes, these benzamide compounds can disrupt DNA replication and repair, and alter the expression of genes involved in cell survival and proliferation.

Furthermore, some benzamide derivatives act as tubulin polymerization inhibitors. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death. nih.gov The table below summarizes the anti-proliferative activities of various benzamide derivatives on different cancer cell lines.

Table 1: Anti-proliferative Effects of Benzamide Derivatives on Various Cell Lines

Compound Class Cell Line(s) Observed Mechanistic Effect
2-(2-Phenoxyacetamido)benzamides K562 (Human Chronic Myelogenous Leukemia) Arrest of cells in the G0–G1 phase of the cell cycle, Induction of apoptosis via caspase activation. nih.gov
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives Jurkat (T-cell lymphoma), HL-60RG (Human Leukemia) Dose-dependent inhibition of cell viability, Transient cell-cycle delay at low doses, Cell death at high doses. nih.gov
N-benzylbenzamide derivatives H22 (Liver Cancer) Inhibition of tubulin polymerization, Anti-vascular activity. nih.gov
N-2-(Phenylamino) Benzamide Derivatives CT26.WT (Colon Carcinoma) Dual inhibition of COX-2 and Topoisomerase I, Down-regulation of MMP-9, Induction of apoptosis. nih.gov

Exploration of Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzamide derivatives are attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response. A central mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov

NF-κB is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the activation of NF-κB. nih.gov This inhibition at the gene transcription level prevents the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator of the inflammatory cascade. nih.gov In cellular models, doses of 100-200 microM of metoclopramide were shown to inhibit NF-κB in HeLa cells. nih.gov This mechanism is supported by in vivo studies where these benzamides demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov

Another significant anti-inflammatory mechanism of certain benzamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. acs.orgnih.gov The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Some N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I. acs.orgnih.gov By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. This dual-action approach not only addresses inflammation but also tumor progression, highlighting the intricate link between these two pathological processes. acs.orgnih.gov The table below outlines the anti-inflammatory mechanisms of selected benzamide derivatives.

Table 2: Anti-inflammatory Mechanisms of Benzamide Derivatives

Compound/Derivative Model System Observed Mechanistic Effect
Metoclopramide (MCA) HeLa Cells Inhibition of NF-kappaB. nih.gov
3-Chloroprocainamide (3-CPA) & Metoclopramide (MCA) Mouse Dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha. nih.gov
N-2-(Phenylamino) Benzamide Derivative (1H-30) RAW264.7 cells Inhibition of the nuclear translocation of NF-κB, Suppression of NO, COX-2, and IL-1β production. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on "2-amino-N-(5-chloropyridin-2-yl)benzamide" and related pyridin-2-amine derivatives help elucidate their geometric and electronic properties.

Quantum chemical computations have been conducted on 2-Amino-5-Chloropyridine (B124133) (2A5CP), a key structural component of the title compound, using the B3LYP method with a 6-311++g(2d,2p) basis set. mahendrapublications.comresearchgate.net These studies determine optimized molecular geometry, including bond lengths and angles, and analyze quantum chemical parameters such as molecular electrostatic potential (MESP), Mulliken charges, and Natural Bond Orbital (NBO) analysis. mahendrapublications.comresearchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the chemical reactivity and kinetic stability of a molecule. mahendrapublications.comscirp.org For 2A5CP, the calculated HOMO-LUMO gap is 4.921 eV, suggesting high reactivity and potential for efficient electron transfer. mahendrapublications.com DFT has also been used to study the electronic properties and reaction mechanisms of other related derivatives, such as 2-amino-N-(aryl) benzimidamides and various pyridine (B92270) derivatives. researchgate.netnih.gov Similar DFT calculations on a related thiourea (B124793) derivative, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, revealed a HOMO-LUMO energy gap of 3.5399 eV, also implying a reactive molecule. researchgate.net

These theoretical investigations provide a fundamental understanding of the molecule's shape, reactivity, and the spatial arrangement of its atoms. researchgate.net

Table 1: DFT-Calculated Parameters for Related Pyridine Derivatives
CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
2-Amino-5-ChloropyridineB3LYP/6-311++g(2d,2p)-5.987-1.0664.921 mahendrapublications.com
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamideB3LYP/6-311G(d,p)Not SpecifiedNot Specified3.5399 researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target at the atomic level. walshmedicalmedia.com It helps elucidate binding modes, affinity, and the fundamental biochemical processes involved. walshmedicalmedia.comsemanticscholar.org

For compounds related to "this compound," docking studies have been performed to identify potential biological targets and understand key interactions. For instance, docking studies of 2-Amino-5-Chloropyridine revealed a binding energy of –3.80 kcal/mol, suggesting potential inhibitory action against its target protein. mahendrapublications.com In broader studies on benzamide (B126) and pyridine derivatives, molecular docking has been used to investigate their potential as inhibitors for various targets, including enzymes and receptors involved in diseases. tandfonline.comnih.govtandfonline.com These simulations often reveal crucial hydrogen bond and hydrophobic interactions with amino acid residues in the active site of the target protein. tandfonline.comnih.gov For example, docking studies of substituted benzamide derivatives against the FtsZ protein, a target for antimicrobial agents, showed key hydrogen bond interactions with residues such as Val 207, Asn 263, and Gly 205. tandfonline.comnih.gov Similarly, docking of other benzamide analogs into targets like S. aureus DNA gyrase and influenza virus RNA polymerase has identified specific hydrogen bonds and hydrophobic interactions that are critical for binding. mdpi.comnih.gov

These computational predictions of ligand-protein interactions are vital for optimizing lead compounds in drug design. semanticscholar.org

Table 2: Molecular Docking Results for Related Compounds
Compound ClassProtein TargetKey Interacting ResiduesDocking Score (kcal/mol)Reference
2-Amino-5-Chloropyridine7et7Not Specified-3.80 mahendrapublications.com
Substituted BenzamidesFtsZVal 207, Asn 263, Leu 209, Gly 205, Asn-299Not Specified tandfonline.comnih.gov
Pyridine–thiourea derivativesS. aureus DNA GyraseARG 76, GLY 101-67.58 mdpi.com
4-[(Quinolin-4-yl)amino]benzamide derivativesRNA polymerase (3CM8)Not Specified-7.370 nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential to bind to the target of interest. researchgate.net

For related benzamide analogs, pharmacophore modeling has been successfully applied to develop predictive models for various biological targets. For instance, a five-featured pharmacophore model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov This model was used to generate a statistically significant 3D-QSAR model with good predictive power. tandfonline.comnih.gov Other studies on N-benzyl benzamide derivatives and galloyl benzamides have also utilized pharmacophore modeling to understand structure-activity relationships and identify key chemical features for inhibitory activity against targets like melanogenesis and P-glycoprotein. nih.govresearchgate.net These models provide valuable insights for designing new molecules with improved potency and selectivity. tandfonline.comnih.gov

Table 3: Pharmacophoric Features Identified for Benzamide Analogs
Compound ClassTargetIdentified Pharmacophoric FeaturesReference
Three-substituted benzamidesFtsZ1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings tandfonline.comnih.gov
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1Not specified in abstract tandfonline.com
Galloyl benzamidesP-gpNot specified in abstract researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of "this compound" is essential for predicting its binding mode.

Molecular dynamics simulations compute the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of both the ligand and the protein target. MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by docking. tandfonline.comnih.gov For example, a 15-nanosecond MD simulation was performed on a complex of a benzamide derivative with the FtsZ protein to confirm the stability of the docked pose. tandfonline.comnih.gov Similarly, MD simulations have been employed to study the stability of ROCK1 inhibitors and antidiabetic benzamide derivatives in the binding pockets of their respective targets. tandfonline.comnih.gov The analysis of parameters like the root-mean-square deviation (RMSD) during the simulation can indicate whether the ligand remains stably bound in the active site. tandfonline.comnih.gov These simulations provide a more realistic representation of the physiological environment and help validate the binding hypotheses generated from docking studies. tandfonline.com

Table 4: Example of MD Simulation Parameters for a Benzamide Analog Study
SystemSimulation TimeKey FindingReference
4DXD–ligand complex (Benzamide-FtsZ)15 nsConfirmed the stability of the ligand-protein complex. tandfonline.comnih.gov
ROCK1-inhibitor complex (Benzamide derivative)Not SpecifiedDemonstrated reasonable stability in the binding pocket. tandfonline.com
α-glucosidase/α-amylase-inhibitor complex (Benzamide derivative)Not SpecifiedRMSD analysis suggested the stability of the compound in the binding site. nih.gov

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Quinzolinone Compounds

The 2-aminobenzamide (B116534) scaffold is a well-established precursor for the synthesis of quinazolinone derivatives, a class of compounds with a wide range of biological activities. The general strategy involves the cyclocondensation of a 2-aminobenzamide derivative with a suitable one-carbon (C1) source. In the case of 2-amino-N-(5-chloropyridin-2-yl)benzamide, the ortho-amino group and the adjacent amide nitrogen act as the two nucleophilic centers required for the annulation to form the quinazolinone ring system.

A variety of synthetic methodologies have been developed to effect this transformation, often employing transition metal catalysts to facilitate the key bond-forming steps. These reactions typically proceed through an initial condensation between the 2-amino group and a carbonyl compound (or a precursor that generates one in situ), followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone.

For instance, numerous research efforts have focused on the use of alcohols as the C1 source in the presence of a catalyst. The alcohol is first oxidized to the corresponding aldehyde, which then reacts with the 2-aminobenzamide. A proposed mechanism for a copper-catalyzed synthesis involves the in-situ oxidation of an alcohol to an aldehyde. This aldehyde then reacts with the 2-amino group of the benzamide (B126) to form an imine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, leads to a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product.

The versatility of this approach is demonstrated by the wide array of catalysts and reaction conditions that have been successfully employed, as detailed in the table below.

Catalyst SystemC1 SourceBaseKey Features
Copper (Cu) complexesAlcohols (e.g., methanol, benzyl (B1604629) alcohol)Cs2CO3Utilizes an economical and environmentally friendly metal; can be performed under aerobic conditions.
Ruthenium (Ru) complexesAmines-Proceeds via a deaminative coupling reaction, offering high selectivity for quinazolinone products. scispace.com
Palladium (Pd) complexesAlcohols-Enables a domino reaction involving alcohol oxidation, nitro group reduction (if starting from a nitrobenzamide), condensation, and dehydrogenation. nih.gov
Organocatalysts (e.g., DABCO)Aldehydes-Provides a metal-free alternative for the oxidative cyclization. nih.gov

While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general principles of these reactions are directly applicable. The electron-withdrawing nature of the 5-chloropyridin-2-yl group may influence the nucleophilicity of the amide nitrogen, but the fundamental reactivity of the ortho-amino group as the primary site of initial condensation remains the key to the formation of the quinazolinone ring. The diverse catalytic systems available offer a robust toolkit for the synthesis of quinazolinones derived from this specific benzamide intermediate.

Application in the Construction of Heterocyclic Ring Systems

Beyond its prominent role in quinazolinone synthesis, the 2-aminobenzamide framework, including this compound, serves as a versatile precursor for a variety of other heterocyclic ring systems. The presence of two distinct nucleophilic nitrogen atoms and an activated benzene (B151609) ring allows for diverse cyclization strategies.

One notable application is in the synthesis of 1,4-benzodiazepines , another class of privileged structures in medicinal chemistry. The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be achieved by reacting 2-aminobenzamides with α-haloketones or other appropriate three-carbon synthons. For example, 2-aminobenzamides can react with chloroacetic acid to form an intermediate which can then be cyclized using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield 2H-1,4-benzodiazepin-3,5(1H,4H)-diones. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of various benzodiazepine (B76468) structures from 2-aminobenzamide derivatives. mdpi.com

Furthermore, the ortho-amino group of 2-aminobenzamides can be diazotized and subsequently transformed to afford 1,2,3-benzotriazin-4(3H)-ones . This transformation involves the reaction with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization.

The reactivity of the 2-aminobenzamide scaffold also lends itself to multicomponent reactions for the construction of more complex heterocyclic systems. By carefully selecting the reaction partners and conditions, it is possible to engage the different reactive sites of the molecule in a controlled manner to build fused or spiro-heterocyclic structures. While specific examples utilizing this compound in these broader applications are not extensively documented, its inherent structural features make it a highly valuable and adaptable building block for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov

Utility in Chemoselective Synthesis Processes for Diverse Chemical Structures

The presence of multiple reactive sites in this compound—namely the aromatic amino group, the amide N-H, and the pyridine (B92270) ring nitrogen—makes it an interesting substrate for chemoselective reactions. Controlling the reactivity at these different positions is crucial for its utility in the synthesis of diverse and complex chemical structures.

A key challenge and opportunity in the chemistry of 2-aminobenzamide derivatives is the selective functionalization of the different nitrogen atoms. The ortho-amino group is generally more nucleophilic than the amide nitrogen, allowing for selective reactions under appropriate conditions. For instance, chemoselective N-acylation or N-arylation of the primary amino group can be achieved while leaving the amide nitrogen intact. nih.govlookchem.com This selective functionalization is often controlled by the choice of catalyst and reaction conditions.

Research has shown that palladium- and copper-based catalytic systems can exhibit complementary selectivity in the N-arylation of molecules with multiple amine functionalities. nih.gov For example, palladium catalysts often favor the arylation of the more nucleophilic primary amino group, while copper catalysts can be employed to target the nitrogen atom of a heterocyclic ring or the amide itself under different conditions. scispace.comnih.gov This orthogonal reactivity allows for the stepwise and controlled introduction of different substituents, thereby enabling the synthesis of a wide array of derivatives from a common precursor.

The ability to selectively protect the more reactive ortho-amino group is another important aspect of its utility in chemoselective synthesis. Once protected, the amide nitrogen can then be targeted for functionalization. Subsequent deprotection of the amino group would then allow for further transformations at that site, such as cyclization reactions.

In the context of this compound, the relative nucleophilicity of the pyridine nitrogen also comes into play. However, it is generally less nucleophilic than the exocyclic amino group, particularly when it is part of an electron-deficient pyridine ring. This inherent difference in reactivity can be exploited to achieve selective transformations. The strategic application of these chemoselective reactions significantly expands the utility of this compound as a building block, providing access to a diverse range of complex molecules with well-defined substitution patterns.

Future Directions in Academic Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The future synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide and its analogs is poised to benefit from advancements in catalytic chemistry that promise greater efficiency, selectivity, and sustainability. While traditional methods for forming the core amide bond are well-established, emerging strategies in C-H activation and cross-coupling reactions offer exciting possibilities for creating structural diversity and streamlining synthetic pathways.

Future research will likely focus on the application of transition-metal catalysis to forge the key bonds within the this compound framework. For instance, palladium- and rhodium-catalyzed C-H activation could enable the direct functionalization of the benzamide (B126) or pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net Similarly, iridium-catalyzed asymmetric alkylation presents an opportunity for the enantioselective introduction of substituents, which could be crucial for optimizing the compound's interaction with its biological target. thieme-connect.com The development of novel phosphoramidite-olefin hybrid ligands may further enhance the enantioselectivity of such reactions. thieme-connect.com

Table 1: Potential Novel Catalytic Systems for the Synthesis of this compound Analogs
Catalytic SystemPotential ApplicationAnticipated Advantages
Palladium-catalyzed C-H activationDirect arylation or alkylation of the benzamide or pyridine rings.Increased atom economy, reduced number of synthetic steps.
Rhodium-catalyzed annulationConstruction of fused-ring systems onto the benzamide core.Access to novel, conformationally restricted analogs.
Iridium/chiral phosphoramidite–olefin complexEnantioselective C-H alkylation.Generation of chiral analogs with potentially improved potency and selectivity.
Copper-catalyzed N-arylationFormation of the N-aryl bond between the benzamide and chloropyridine moieties.Milder reaction conditions and broader substrate scope compared to traditional methods. researchgate.net

Deeper Mechanistic Elucidation via Advanced Biophysical Techniques

A thorough understanding of the molecular interactions between this compound and its target, Factor Xa, is paramount for rational drug design. Future research will undoubtedly employ a suite of advanced biophysical techniques to dissect the binding kinetics, thermodynamics, and structural basis of this interaction in unprecedented detail.

Techniques such as isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces. numberanalytics.com Stopped-flow and rapid-quench kinetics will be instrumental in studying the pre-steady-state kinetics of enzyme inhibition, offering insights into the mechanism of binding. numberanalytics.comnih.gov Furthermore, enthalpy arrays, a high-throughput nanocalorimetry technique, can accelerate the determination of kinetic parameters and inhibitor constants, facilitating the rapid screening of new analogs. nih.gov The use of Lineweaver-Burk plots will continue to be a fundamental tool for distinguishing between different types of enzyme inhibition. fiveable.me

Table 2: Advanced Biophysical Techniques for Mechanistic Elucidation
TechniqueInformation GainedRelevance to this compound Research
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic signature of the drug-target interaction.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon, koff).Elucidates the dynamics of the inhibitor binding to Factor Xa.
Stopped-Flow SpectroscopyPre-steady-state kinetic analysis of rapid reactions.Reveals the initial steps of the enzyme-inhibitor interaction. numberanalytics.com
Enthalpy ArraysHigh-throughput measurement of thermodynamic and kinetic parameters.Enables rapid screening and characterization of a large number of analogs. nih.gov

Expansion of Structure-Activity Relationship Studies with Diverse Analogs

Systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. For this compound, future SAR studies will aim to enhance its potency, selectivity, and pharmacokinetic properties through the synthesis and evaluation of a diverse range of analogs. The process of modern drug discovery often begins with identifying a target and then optimizing lead compounds based on the interaction between the compound's structure and the target. managingip.com

Key areas for modification will likely include the substitution pattern on both the benzamide and chloropyridine rings. For instance, altering the position and nature of the chloro substituent on the pyridine ring could modulate the electronic properties and binding interactions within the S1 pocket of Factor Xa. nih.gov Similarly, derivatization of the amino group on the benzamide ring could explore interactions with other pockets of the enzyme, potentially leading to improved affinity and selectivity. frontiersin.org The synthesis of analogs with modified linkers between the two aromatic rings could also be explored to optimize the compound's conformation for binding. acs.org

Table 3: Proposed Analogs for Future SAR Studies
Modification SiteProposed AnalogsRationale
Chloropyridine RingReplacement of chlorine with other halogens (F, Br, I) or small alkyl/alkoxy groups.To probe the effect of electronics and sterics on binding affinity and selectivity.
Benzamide RingIntroduction of substituents at the 4- and 5-positions.To explore additional interactions with the active site of Factor Xa.
Amino GroupAcylation, alkylation, or incorporation into a heterocyclic ring.To modulate basicity, lipophilicity, and potential for hydrogen bonding.
Amide LinkerReplacement with bioisosteres such as reverse amides, esters, or sulfonamides.To improve metabolic stability and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools offer powerful new approaches for accelerating the design and optimization of novel analogs.

Table 4: Applications of AI and Machine Learning in the Development of this compound Analogs
AI/ML ApproachSpecific ApplicationExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) ModelingPredicting the inhibitory activity of novel analogs based on their chemical structure.Rapid identification of potent virtual compounds for synthesis. nih.gov
Generative Adversarial Networks (GANs)De novo design of molecules with desired properties for Factor Xa inhibition.Discovery of novel and diverse chemical scaffolds.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingPredicting the absorption, distribution, metabolism, and excretion (ADME) properties of analogs.Early-stage optimization of drug-like properties.
Personalized Dosing AlgorithmsDeveloping models for individualized therapy based on patient characteristics.Enhanced therapeutic efficacy and safety in clinical applications. bmj.com

Q & A

Basic: What synthetic methodologies are optimal for synthesizing 2-amino-N-(5-chloropyridin-2-yl)benzamide, and how can reaction yields be improved?

Answer:
The synthesis typically involves a multi-step process:

Coupling Reaction : React 5-chloropyridin-2-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

Functional Group Protection : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino group to prevent side reactions during coupling.

Purification : Employ column chromatography or recrystallization to isolate the product.
Yield Optimization :

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine).
  • Monitor reaction progress via TLC (e.g., chloroform:methanol 9:1) .

Advanced: How can X-ray crystallography with SHELX software resolve ambiguities in molecular conformation and hydrogen bonding patterns?

Answer:

Data Collection : Collect high-resolution diffraction data (≤1.0 Å) using synchrotron radiation.

Structure Solution : Apply SHELXD for phase determination via dual-space methods, leveraging Patterson maps for heavy atom localization.

Refinement : Use SHELXL for anisotropic refinement of non-H atoms and inclusion of hydrogen bonds (e.g., N–H···O interactions).

Validation : Analyze residual density maps and R-factors to confirm stereochemistry.
Example : Similar benzamide derivatives show intermolecular hydrogen bonds between the amide N–H and pyridinyl Cl, stabilizing crystal packing .

Basic: What spectroscopic techniques are critical for characterizing functional groups in this compound?

Answer:

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), amide N–H (δ ~10 ppm, broad).
    • ¹³C NMR : Carbonyl C=O (~168 ppm), pyridinyl carbons (δ 120–150 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 262 for C₁₂H₁₀ClN₃O) .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate antibacterial potential?

Answer:

Derivatization : Modify substituents (e.g., replace Cl with F, vary benzamide substituents) to probe electronic effects.

Enzyme Assays : Test inhibition of bacterial enzymes (e.g., acps-pptase) using kinetic assays (IC₅₀ determination).

Biochemical Pathways : Use metabolomics to assess disruption of fatty acid biosynthesis (common target for benzamide derivatives).

Data Analysis : Apply multivariate regression to correlate substituent Hammett σ values with bioactivity .

Advanced: What strategies resolve data inconsistencies in thermal stability analysis during polymorph screening?

Answer:

Controlled Crystallization : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate polymorphs.

DSC/TGA : Compare melting points and decomposition profiles across batches.

Statistical Validation : Perform ANOVA on thermal data (e.g., 6 replicates per polymorph) with Duncan’s test to identify outliers .
Example : Discrepancies in melting points (ΔT >5°C) may indicate solvent inclusion or amorphous content.

Basic: What are common side reactions during amidation, and how are they minimized?

Answer:

  • Side Reactions : Hydrolysis of benzoyl chloride to benzoic acid; N-acylation of pyridinyl amine.
  • Mitigation :
    • Use excess amine (1.5 eq) to drive reaction completion.
    • Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
    • Quench unreacted chloride with aqueous NaHCO₃ post-reaction .

Advanced: How does the 5-chloropyridinyl moiety influence crystallization behavior?

Answer:

  • Hydrogen Bonding : The Cl atom acts as a weak hydrogen bond acceptor, forming C–H···Cl interactions (2.8–3.2 Å) with adjacent aromatic protons.
  • Packing Analysis : Use Mercury software to visualize π-π stacking (3.4–3.6 Å) between pyridinyl and benzamide rings.
  • Impact : Chlorine’s electronegativity enhances lattice energy, favoring monoclinic over triclinic systems .

Advanced: How can computational methods predict solubility and bioavailability of derivatives?

Answer:

QSAR Models : Use Molinspiration or Schrödinger’s QikProp to calculate logP (target <3) and polar surface area (PSA <140 Ų).

Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems (e.g., GROMACS).

Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.